molecular formula C24H27BrN4O3 B2380134 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1092972-46-7

1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No. B2380134
CAS RN: 1092972-46-7
M. Wt: 499.409
InChI Key: XGCUYXIOBJFWTK-UHFFFAOYSA-N
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Description

1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

One significant application of compounds similar to 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is in the synthesis of radiotracers for positron emission tomography (PET) imaging. A study by Katoch-Rouse and Horti (2003) demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a radiotracer potentially useful for studying CB1 cannabinoid receptors in the brain using PET.

Potential Ligands for CB1 Cannabinoid Receptor Imaging

Another application is in the development of ligands for cannabinoid receptor imaging. Fan et al. (2006) synthesized novel ligands showing higher binding affinity and lower lipophilicity for cannabinoid receptors, potentially useful for PET imaging of cerebral cannabinoid receptors.

Glycine Transporter Inhibitor

Compounds structurally similar to the one mentioned are also investigated for their role as glycine transporter inhibitors. Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 inhibitor, with potential applications in the central nervous system.

Microwave-Assisted Amidation

The chemical class to which this compound belongs is also explored for microwave-assisted amidation processes. Milosevic et al. (2015) demonstrated the production of corresponding carboxamides, showing the chemical versatility and potential applications in organic synthesis.

Molecular Interaction Studies

Studies by Shim et al. (2002) provide insight into the molecular interaction of similar compounds with CB1 cannabinoid receptors, contributing to the understanding of receptor-ligand interactions in medicinal chemistry.

In Vitro Metabolism Analysis

The in vitro metabolism of diarylpyrazoles, a group to which this compound is related, was studied by Zhang et al. (2005), highlighting the importance of understanding the metabolic pathways of potential therapeutic agents.

properties

IUPAC Name

1-[2-[4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUYXIOBJFWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

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